
3-Trifluormethyl-4-fluoracetanilide; 95%
描述
3-Trifluormethyl-4-fluoracetanilide, also known as TFMA, is an organic compound with the chemical formula C7H6F3NO. It is a colorless solid with a sweet odor and has a melting point of 60 °C. It is a fluorinated analog of acetanilide, and is often used as a synthetic intermediate in organic synthesis. It is also known to have a wide range of applications in scientific research.
科学研究应用
3-Trifluormethyl-4-fluoracetanilide; 95% is widely used in scientific research as a reagent or intermediate in organic synthesis. It is used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of fluorinated compounds, such as fluorinated polymers and surfactants. It is also used in the synthesis of small molecules, such as peptides, amino acids, and nucleosides. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% has been used in the synthesis of chiral molecules and in the synthesis of asymmetric catalysts.
作用机制
3-Trifluormethyl-4-fluoracetanilide; 95% is an organic compound that is known to act as a nucleophile in organic synthesis. It can react with electrophiles, such as halides and acyl chlorides, to form a covalent bond. It can also react with electrophilic aromatic compounds, such as anilines and phenols, to form a covalent bond. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% can also react with alkenes, such as styrenes and alkyl halides, to form a covalent bond.
Biochemical and Physiological Effects
3-Trifluormethyl-4-fluoracetanilide; 95% has been shown to be a weak inhibitor of the enzyme monoamine oxidase (MAO). It has also been shown to inhibit the enzyme acetylcholinesterase. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-1 (COX-1).
实验室实验的优点和局限性
The main advantage of using 3-Trifluormethyl-4-fluoracetanilide; 95% in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable and has a low toxicity profile. However, it is important to note that 3-Trifluormethyl-4-fluoracetanilide; 95% is a fluorinated compound and can be difficult to handle and store safely. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% can react with oxygen in the air, which can lead to degradation of the compound.
未来方向
There are a number of potential future directions for 3-Trifluormethyl-4-fluoracetanilide; 95%. One potential direction is to explore its use as a reagent in organic synthesis. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% could be used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It could also be used to synthesize fluorinated compounds, such as fluorinated polymers and surfactants. Another potential direction is to explore its use as an inhibitor of enzymes, such as MAO, acetylcholinesterase, COX-1, and COX-2. Finally, 3-Trifluormethyl-4-fluoracetanilide; 95% could be used in the synthesis of chiral molecules and asymmetric catalysts.
属性
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWIUGSDRGHTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438575 | |
| Record name | Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2145-38-2 | |
| Record name | Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

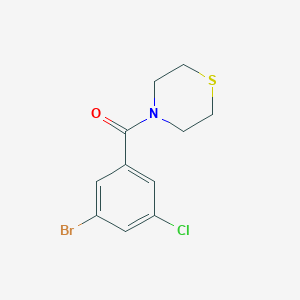
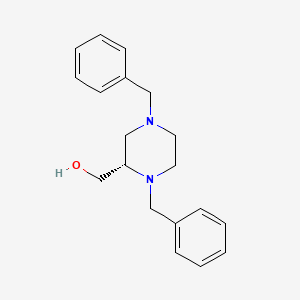

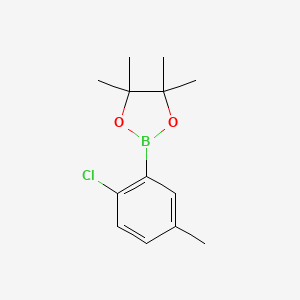
![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)

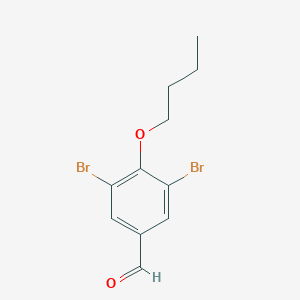
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)
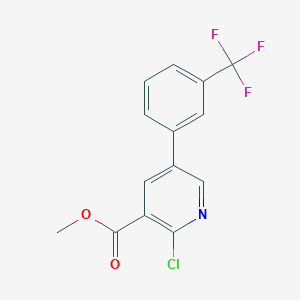
![7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, 95%](/img/structure/B6318628.png)
![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)

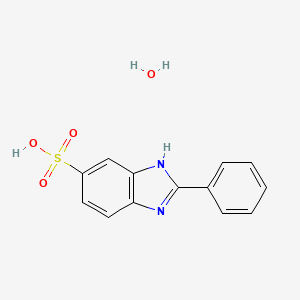
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)